molecular formula C21H19ClN2O2 B2860682 3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898432-57-0

3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No.: B2860682
CAS No.: 898432-57-0
M. Wt: 366.85
InChI Key: QQQILPTVKNWCHH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmacological research. This compound features a molecular architecture that combines a 3-chlorobenzamide moiety with furan and indoline heterocycles, a structure often associated with potential bioactivity. Its molecular formula is C21H19ClN2O2 and it has a molecular weight of 366.85 g/mol. This chemical is intended for research applications only. It is suited for use as a reference standard in analytical chemistry, particularly in mass spectrometry and HPLC studies. In life sciences research, it serves as a key intermediate in medicinal chemistry projects for the synthesis and exploration of novel heterocyclic compounds. Its structure suggests potential as a scaffold for developing modulators of various biological targets, making it valuable for hit-to-lead optimization campaigns in drug discovery. Researchers utilize this compound strictly within a laboratory setting, and it is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-17-7-3-6-16(13-17)21(25)23-14-19(20-9-4-12-26-20)24-11-10-15-5-1-2-8-18(15)24/h1-9,12-13,19H,10-11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQILPTVKNWCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with furan and indoline derivatives under controlled conditions. The reaction may be facilitated by bases such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

The biological activity of this compound can be attributed to its structural features:

  • Chlorine Atom : The presence of the chlorine atom enhances lipophilicity, potentially improving membrane permeability.
  • Furan Ring : The furan moiety may participate in π-π stacking interactions with protein targets, enhancing binding affinity.
  • Indole Structure : The indole component is known for its role in various biological processes, including modulation of enzyme activity.

These structural characteristics suggest that this compound could interact with specific molecular targets, influencing cellular pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.48
Compound BHCT-1160.19
This compoundTBDTBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Mechanistic Studies

Flow cytometry analyses have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest at the G1 phase. These findings suggest that this compound may possess similar apoptotic properties.

Case Studies

In a recent study focusing on indole derivatives, compounds were evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the indole structure significantly affected biological activity:

  • Study on Indole Derivatives : Various indole-based compounds were tested for their effects on MCF-7 and HCT-116 cell lines. The most active derivatives showed IC50 values in the low micromolar range, comparable to established chemotherapeutics like doxorubicin.
    • Findings : Certain substitutions on the indole ring enhanced activity, while others diminished it, highlighting structure–activity relationships (SAR).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituent Features Key Differences Potential Impact
Target Compound 3-chloro-benzamide 2-(furan-2-yl)-2-(indolin-1-yl)ethyl Reference Balances polarity and flexibility
3-Chloro-N-[2-(5-methylindol-3-yl)ethyl]benzamide 3-chloro-benzamide 2-(5-methylindol-3-yl)ethyl Indole (aromatic) vs. indoline (saturated) Increased planarity for π-π stacking
3-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide 3-fluoro-benzamide Same as target Fluorine (electron-withdrawing) vs. chlorine Altered electronic effects and metabolic stability
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide 3-chloro-benzamide 2-(inden-1-yl)ethyl Indene (non-aromatic bicyclic) vs. indoline Increased lipophilicity and steric bulk
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide 3-chloro-benzamide Hydrazinocarbothioyl-furan Thioamide and hydrazine groups Enhanced hydrogen bonding and solubility challenges

Key Findings from Comparative Analysis:

Substituent Flexibility and Aromaticity: The indoline group in the target compound (saturated) allows conformational flexibility, whereas indole-based analogs (e.g., ) exhibit rigid aromatic interactions . Indene substituents () introduce a non-aromatic bicyclic system, increasing steric hindrance compared to indoline .

Functional Group Contributions :

  • Thioamide derivatives () demonstrate distinct hydrogen-bonding capabilities due to sulfur’s polarizability, though they may face synthetic and stability challenges .

Synthetic Considerations :

  • Purity requirements for structurally similar compounds (e.g., 3-chloro-N-phenyl-phthalimide in ) highlight the importance of optimized reaction conditions to avoid byproducts .

Research Implications

  • Metabolism : Chlorine’s larger atomic radius compared to fluorine may slow oxidative metabolism, extending half-life .
  • Crystallography : Structural studies (e.g., ’s trans-conformation analysis) provide insights into preferred molecular conformations, aiding in rational design .

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A common approach includes:

Furan-Indole Intermediate Preparation : Reacting furan-2-ylmethylamine with indole derivatives under acidic conditions to form the 2-(indolin-1-yl)ethylamine backbone .

Benzamide Coupling : Reacting the intermediate with 3-chlorobenzoyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) in anhydrous DCM at 0–25°C .

Microwave Optimization : Evidence from analogous compounds shows microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves yields by 15–20% compared to conventional heating .

Q. Key Data :

MethodTemperature (°C)Time (h)Yield (%)
Conventional251255–60
Microwave800.570–75

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1H/13C NMR resolves the furan (δ 6.2–7.4 ppm), indole (δ 7.1–7.8 ppm), and benzamide (δ 7.3–8.1 ppm) protons. 2D NMR (COSY, HSQC) confirms connectivity .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+ at m/z 395.12 (calc. 395.11) .
  • X-ray Crystallography : Single-crystal analysis (e.g., Mo Kα radiation) confirms bond angles (e.g., C–N–C: 115.4°) and spatial arrangement of the furan-indole-ethyl group .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the indole moiety’s electron-rich structure .
  • Cytotoxicity Controls : Compare with non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) alter binding affinity. Compare activity of 3-chloro derivatives with 2-chloro or 4-methoxy analogs .
  • Assay Conditions : Varying pH, serum concentration, or incubation time (e.g., 24 vs. 48 hours) may affect results. Standardize protocols using guidelines from .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to predict interactions with targets like EGFR (PDB: 1M17) and validate experimentally .

Q. What strategies optimize the compound’s stability and bioavailability in preclinical studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the indole nitrogen to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to improve plasma half-life, as demonstrated for similar benzamide derivatives .
  • Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the furan ring) in liver microsomes .

Q. How can structural isomers or impurities be identified and separated during synthesis?

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to resolve isomers. Retention times vary by 1.5–2 min for ortho vs. para chloro substitutions .
  • Chiral Chromatography : For enantiomers derived from the ethyl-indole group, employ amylose-based columns (e.g., Chiralpak IA) .
  • Recrystallization : Ethanol/water (7:3) yields >99% purity crystals, confirmed by melting point (mp 198–200°C) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with anticancer activity .
  • MD Simulations : Simulate binding to ATP-binding pockets (e.g., 50 ns trajectories) to assess furan-indole interactions .
  • QSAR Models : Use partial least squares (PLS) regression to predict IC50 values from descriptors like logP and polar surface area .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Byproduct Formation : Scale-up increases dimerization of the indole group. Mitigate with slow addition of reagents and excess DIPEA .
  • Solvent Selection : Replace DCM with THF/water mixtures for safer large-scale reactions .
  • Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for gram-scale batches .

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